molecular formula C21H21ClN6O5 B15195132 L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- CAS No. 136242-97-2

L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-

Cat. No.: B15195132
CAS No.: 136242-97-2
M. Wt: 472.9 g/mol
InChI Key: SGUMXALIXOMJSH-UHFFFAOYSA-N
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Description

L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is a derivative of L-aspartic acid, which is an important amino acid involved in various metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- typically involves multiple steps, including the formation of the quinazoline ring and subsequent attachment to the L-aspartic acid backbone. One common method involves the use of ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. This enzyme facilitates the addition of arylalkylamines to fumarate, resulting in the formation of N-substituted L-aspartic acids with high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts like EDDS lyase can be advantageous due to their high specificity and efficiency. Additionally, optimizing reaction conditions such as temperature, pH, and substrate concentration can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of more saturated compounds.

Scientific Research Applications

L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- involves its interaction with specific molecular targets and pathways. The quinazoline moiety in the compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-substituted L-aspartic acids and quinazoline derivatives. Some examples are:

  • N-(2-chloro-5-(((2,4-diamino-6-quinazolinyl)methyl)amino)benzoyl)-L-aspartic acid
  • N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-D-aspartic acid

Uniqueness

The uniqueness of L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- lies in its specific substitution pattern and the presence of both the L-aspartic acid and quinazoline moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

136242-97-2

Molecular Formula

C21H21ClN6O5

Molecular Weight

472.9 g/mol

IUPAC Name

2-[[2-chloro-5-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid

InChI

InChI=1S/C21H21ClN6O5/c1-9-10(2-5-14-17(9)18(23)28-21(24)27-14)8-25-11-3-4-13(22)12(6-11)19(31)26-15(20(32)33)7-16(29)30/h2-6,15,25H,7-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,23,24,27,28)

InChI Key

SGUMXALIXOMJSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C=C3)Cl)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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